molecular formula C7H10Cl2N4 B2850664 {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}methanamine dihydrochloride CAS No. 1955499-11-2

{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}methanamine dihydrochloride

Cat. No.: B2850664
CAS No.: 1955499-11-2
M. Wt: 221.09
InChI Key: CMZYMDBKGKCAEV-UHFFFAOYSA-N
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Description

{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}methanamine dihydrochloride is a heterocyclic compound that contains a triazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}methanamine dihydrochloride typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. Microwave-assisted synthesis is particularly advantageous for industrial applications due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}methanamine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}methanamine dihydrochloride is unique due to its specific fusion pattern and the position of the methanamine group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-6-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4.2ClH/c8-3-6-1-2-7-10-9-5-11(7)4-6;;/h1-2,4-5H,3,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZYMDBKGKCAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955499-11-2
Record name {[1,2,4]triazolo[4,3-a]pyridin-6-yl}methanamine dihydrochloride
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